3-Hydroxyphthalic anhydride
Overview
Description
3-Hydroxyphthalic anhydride is an organic compound with the molecular formula C8H4O4. It is a derivative of phthalic anhydride, where one of the hydrogen atoms on the aromatic ring is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
From 3-Halophthalic Acid: One common method involves the reaction of an anhydrous 3-halophthalic acid with an alkali metal bicarbonate in the presence of a phase-transfer catalyst in an inert solvent.
From 3-Bromophthalic Acid: Another method includes the reaction of 3-bromophthalic acid with a strong base like potassium hydroxide in the presence of a copper catalyst.
Industrial Production Methods: Industrial production often involves the use of high-temperature reactions and strong bases to ensure high yield and purity. The process typically includes steps like heating, phase-transfer catalysis, and solvent extraction to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form phthalic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of phthalic anhydride.
Reduction: Phthalic acid and its derivatives.
Substitution: Various substituted phthalic anhydrides depending on the reagents used
Mechanism of Action
Target of Action
The primary target of 3-Hydroxyphthalic anhydride (3HP) is the L1 protein of the Human Papillomavirus (HPV) . The L1 protein is a major capsid protein of HPV and plays a crucial role in the viral life cycle, including virus assembly, host cell attachment, and entry .
Mode of Action
It achieves this by binding to the positively charged region in the HPV L1 protein . This interaction between the negatively charged region in 3HP and the positively charged region in HPV L1 protein competitively blocks the binding of HPV to the receptor on the basement membrane in vaginal mucosa .
Biochemical Pathways
The interaction between 3HP and HPV L1 protein disrupts the normal pathway of HPV entry into the host cell . By blocking the binding of HPV to its receptor, 3HP prevents the virus from entering the host cell and initiating infection .
Result of Action
The result of 3HP’s action is the inhibition of HPV infection. By blocking the entry of HPV into the host cell, 3HP prevents the initiation of infection and reduces the viral load in the cervical region .
Biochemical Analysis
Biochemical Properties
3-Hydroxyphthalic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through covalent bonding. For instance, this compound has been used to modify bovine beta-lactoglobulin, resulting in a compound that can inhibit the entry of human papillomavirus (HPV) into host cells . This interaction involves the binding of this compound to the positively charged regions of the HPV L1 protein, thereby blocking the virus’s ability to bind to the host cell receptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by inhibiting viral entry and replication. For example, this compound-modified bovine beta-lactoglobulin can inhibit the entry of pseudovirus of high- and low-risk HPV into target cells . This inhibition is achieved through the interaction of the modified protein with the virus, preventing it from binding to the host cell receptors. Additionally, this compound has been shown to inhibit the infection of continuous T-cell lines by HIV-1 and HIV-2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to the inhibition of viral entry. The compound binds to the positively charged regions of viral proteins, such as the HPV L1 protein, through its negatively charged regions . This binding prevents the virus from attaching to the host cell receptors, thereby blocking its entry into the host cell. Additionally, this compound-modified proteins have been shown to inhibit the fusion of HIV-1 and HIV-2 with host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound-modified proteins, such as bovine beta-lactoglobulin, exhibit stable inhibitory activity against viral entry over extended periods . The degradation of the compound can lead to a decrease in its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased inhibition of viral entry and replication. For instance, this compound-modified chicken ovalbumin has been shown to exhibit potent antiviral activity against HIV-1 at higher concentrations . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, the modification of bovine beta-lactoglobulin by this compound involves the interaction with specific enzymes that facilitate the covalent bonding of the compound to the protein .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Studies have shown that this compound-modified proteins, such as bovine beta-lactoglobulin, can be effectively transported to target cells and tissues, where they exert their inhibitory effects on viral entry .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound-modified proteins have been shown to localize to the cell membrane, where they interact with viral proteins and inhibit viral entry . This localization is essential for the compound’s ability to block the binding of viruses to host cell receptors.
Scientific Research Applications
3-Hydroxyphthalic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: It is used in the development of microbicides for preventing the sexual transmission of HIV.
Industry: It serves as a precursor for the synthesis of resins, epoxy, polyester, and polyimide.
Comparison with Similar Compounds
Phthalic Anhydride: The parent compound, lacking the hydroxyl group.
3-Nitrophthalic Anhydride: A derivative with a nitro group instead of a hydroxyl group.
4-Fluorophthalic Anhydride: A derivative with a fluorine atom on the aromatic ring.
Uniqueness: 3-Hydroxyphthalic anhydride is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and antiviral research .
Properties
IUPAC Name |
4-hydroxy-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTOEAMRIIXGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190860 | |
Record name | 3-Hydroxyphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37418-88-5 | |
Record name | 3-Hydroxyphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37418-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037418885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37418-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Hydroxyphthalic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7FSX9YBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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